2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Overview
Description
Synthesis AnalysisThe synthesis of related compounds often involves reactions that introduce specific functional groups, such as chloro, methoxy, and acetamide groups, into indole derivatives. A study by Helliwell et al. (2011) presents the synthesis of a compound with a similar structure, highlighting the roles of intramolecular hydrogen bonding and the orientation of acetamide groups due to these interactions (Helliwell, M. et al., 2011). Such synthetic routes could potentially be adapted for the synthesis of "2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide."
Molecular Structure Analysis
The molecular structure of compounds within this chemical space often reveals significant features such as planarity, conjugation, and specific orientations of functional groups. The study on a related compound by Karmakar et al. (2008) discusses the molecular structure in detail, including the planarity of the ring system and the orientation of functional groups, which are crucial for understanding the electronic and spatial configuration of the molecule (Karmakar, A. & Baruah, J., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like "2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide" are influenced by the presence and position of substituents on the indole ring. These reactions include substitutions, additions, and possibly cyclizations, leading to a wide array of derivatives with diverse properties. A related study by Su Xue-ju (2015) on the IR spectrum of a similar compound offers insights into its reactive sites and potential chemical behaviors (Su Xue-ju, 2015).
Scientific Research Applications
Chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are extensively used in agriculture. These compounds are known to be carcinogenic in rats, with a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. This pathway involves intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) (Coleman, Linderman, Hodgson, & Rose, 2000).
Studies on the adsorption, mobility, and efficacy of alachlor and metolachlor have shown a positive correlation with soil organic matter content, clay content, and surface area. These herbicides' bioactivity against grass and broadleaf weeds varies depending on soil properties (Peter & Weber, 1985).
N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, have been investigated as potential antiallergic agents. One such compound showed significant potency in inhibiting histamine release and IL-4 production in assays (Menciu et al., 1999).
The occurrence and transport of acetochlor in streams of the Mississippi River Basin have been extensively studied. Acetochlor was found to be the third most heavily used corn herbicide by 1996, with detectable concentrations in numerous stream samples. The study provides valuable insights into the environmental impact of these herbicides (Clark & Goolsby, 1999).
2-Bromomelatonin, synthesized from melatonin, which is similar in structure to the compound , has shown potent agonist activity in physiological studies, suggesting potential applications in neuroscience research (Duranti et al., 1992).
Infrared (IR) spectroscopy studies on N-(5-methoxy indol-3-yl)ethyl acetamide, closely related to 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, have been conducted using density functional theory (DFT). Such studies are crucial for understanding the molecular structure and properties of these compounds (Xue-ju, 2015).
properties
IUPAC Name |
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPNTKRPMTACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175697 | |
Record name | Isamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
CAS RN |
21424-91-9 | |
Record name | Isamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.